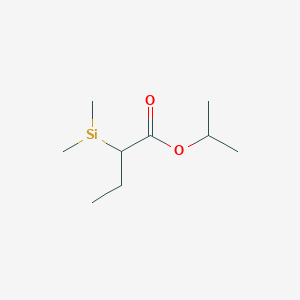
CID 78070522
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier CID 78070522 is a chemical entity registered in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 78070522 involves specific reaction conditions and reagents. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves the use of organic solvents, catalysts, and specific temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
CID 78070522 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an alcohol or ketone, while reduction could produce an alkane or alcohol.
Applications De Recherche Scientifique
CID 78070522 has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which CID 78070522 exerts its effects involves interactions with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering biochemical pathways, or modulating gene expression. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 78070522 can be identified using databases like PubChem, which provide information on structurally related molecules. Examples of similar compounds include those with similar functional groups or core structures .
Uniqueness
What sets this compound apart from its similar compounds could be its unique chemical properties, such as higher reactivity, better stability, or more potent biological activity. These unique features make it a valuable compound for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H19O2Si |
|---|---|
Poids moléculaire |
187.33 g/mol |
InChI |
InChI=1S/C9H19O2Si/c1-6-8(12(4)5)9(10)11-7(2)3/h7-8H,6H2,1-5H3 |
Clé InChI |
SBBYVNOSFVMGSV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OC(C)C)[Si](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B12582186.png)
![1-Azabicyclo[2.2.2]octan-3-YL pentanoate](/img/structure/B12582188.png)
![Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B12582194.png)
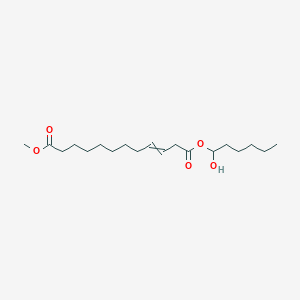
![1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one](/img/structure/B12582219.png)
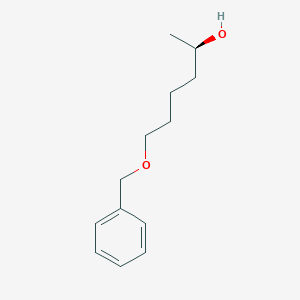
![3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12582224.png)

![Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12582237.png)
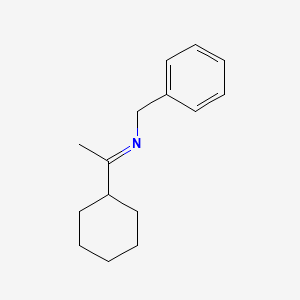
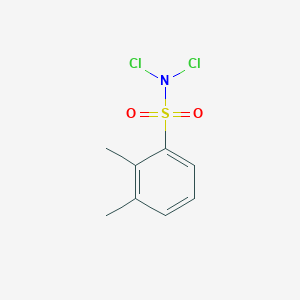

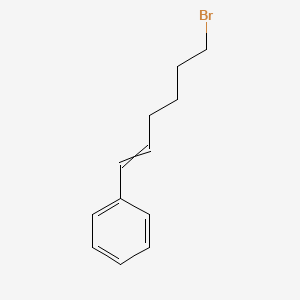
![Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]-](/img/structure/B12582274.png)
